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Compound of Interest

Compound Name: 5-Chloro-6-phenylpyridazin-3-ol
CAS No.: 51660-08-3
Cat. No.: B1272196

Get Quote

Executive Summary & Molecule Profile

Target Molecule: 5-Chloro-6-phenylpyridazin-3-ol CAS RN: 13504-85-3 (for the oxo-
tautomer) Core Structure: Pyridazine (1,2-diazine) scaffold with a phenyl group at C6 and a
chlorine at C5.[1][2][31[41[5][6][7][8][9] Tautomerism: This molecule exhibits lactam-lactim
tautomerism. While the user specifies the 3-ol (lactim) form, the compound exists
predominantly as the 3(2H)-one (lactam) in the solid state and in polar solvents. Synthetic
protocols target the stable 3-one form, which serves as the nucleophilic "3-ol" equivalent in
downstream O-alkylation reactions (e.g., synthesis of pyridazinone herbicides or fungicides).

Primary Application: Key intermediate for agrochemicals (e.g., Pyridate precursors) and COX-2
inhibitors.

Synthesis Strategy: The Mucochloric Acid Cascade

The most authoritative and scalable route involves a three-stage cascade:

 Friedel-Crafts Alkylation: Mucochloric acid
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3,4-dichloro-5-hydroxy-5-phenylfuran-2(5H)-one.
e Cyclocondensation: Furanone intermediate + Hydrazine
4,5-dichloro-6-phenylpyridazin-3(2H)-one.

» Regioselective Hydrodechlorination: Selective removal of the C4-chlorine using Zinc/Acetic
Acid to yield the target.

Reaction Pathway Visualization

The following diagram illustrates the chemical causality and flow of the synthesis.

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: The stepwise transformation from mucochloric acid to the target pyridazinone via
furanone intermediate.

Detailed Experimental Protocols
Step 1: Friedel-Crafts Pseudo-Chloride Formation

Objective: Attach the phenyl ring to the furanone scaffold. Mechanism: Mucochloric acid reacts
in its open-chain or pseudo-acid chloride form. Aluminum chloride catalyzes the electrophilic
aromatic substitution on benzene.

e Reagents:
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o Mucochloric acid (1.0 eq)
o Benzene (Excess, acts as solvent/reagent)
o Aluminum Chloride (

), anhydrous (2.2 eq)

e Protocol:

o Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux
condenser, and drying tube (

). Purge with

o Charging: Add anhydrous benzene (approx. 5 mL per mmol of substrate) and

(powdered). Cool the suspension to 0-5°C using an ice bath.

o Addition: Add Mucochloric acid portion-wise over 30 minutes. The reaction is exothermic;
maintain internal temperature

o Reaction: Allow the mixture to warm to room temperature (20—-25°C). Stir vigorously for 3—
5 hours. The mixture will darken and become viscous.

o Quench: Pour the reaction mixture slowly onto crushed ice/HCI (conc.) mixture (5:1 w/v)
with vigorous stirring to hydrolyze the aluminum complex.

o Workup: Separate the organic layer.[10][11] Extract the aqueous layer with Ethyl Acetate (

). Combine organic phases, wash with brine, dry over anhydrous
, and concentrate in vacuo.

o Product:3,4-dichloro-5-hydroxy-5-phenylfuran-2(5H)-one. Usually obtained as a crystalline
solid. Yield: 60-75%.
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Step 2: Cyclocondensation with Hydrazine

Objective: Transform the furanone ring into the pyridazine ring. Mechanism: Nucleophilic attack
of hydrazine on the lactone carbonyl and the hemiacetal carbon, followed by dehydration.

e Reagents:
o Intermediate 1 (from Step 1)
o Hydrazine Hydrate (80% or 100%) (1.2 eq)
o Ethanol or Methanol (Solvent)
» Protocol:
o Dissolution: Dissolve the furanone intermediate in Ethanol (10 mL/g).

o Addition: Add Hydrazine Hydrate dropwise at room temperature. A transient color change
(often orange/red) may occur.

o Cyclization: Heat the mixture to reflux (78°C) for 2—3 hours. Monitor by TLC (the starting
material spot should disappear).

o Isolation: Cool the mixture to room temperature. The product, 4,5-dichloro-6-
phenylpyridazin-3(2H)-one, typically precipitates as a white or off-white solid.

o Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from
Ethanol/DMF if necessary. Yield: 85-90%.

Step 3: Regioselective Hydrodechlorination

Objective: Selectively remove the chlorine atom at position 4 to yield the 5-chloro target.
Scientific Rationale: In 4,5-dichloro-3-pyridazinones, the chlorine at position 4 (vinylogous to
the carbonyl) is electronically more susceptible to reduction by Zinc than the chlorine at position
5 (adjacent to the phenyl ring).

e Reagents:
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o 4,5-dichloro-6-phenylpyridazin-3(2H)-one (1.0 eq)
o Zinc Dust (Activated) (3.0 eq)

o Acetic Acid (Glacial) (Solvent)

e Protocol:

[¢]

Suspension: Suspend the dichloropyridazinone in Glacial Acetic Acid (15 mL/g).
o Activation: Heat the mixture to 60—70°C.
o Reduction: Add Zinc dust in small portions over 1 hour. Caution: Hydrogen gas evolution.

o Monitoring: Maintain temperature at 80—90°C for 2—4 hours. Monitor strictly by HPLC or
TLC to prevent over-reduction (removal of both chlorines).

o Workup: Filter the hot solution to remove unreacted Zinc. Pour the filtrate into ice water
(10x volume).

o Precipitation: The target 5-chloro-6-phenylpyridazin-3(2H)-one will precipitate. Filter, wash
with water until neutral pH, and dry.

o Validation:

NMR should show a singlet at approx

7.1-7.2 ppm (the proton at C4).

Analytical Data & QC Parameters
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Critical Control Points & Troubleshooting
Workup Logic Diagram

The following diagram details the critical separation logic for Step 1 to ensure removal of

Aluminum salts, which can poison the hydrazine step.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Troubleshooting Table
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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